molecular formula C26H21N3O2S B13144052 (5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one CAS No. 2718-77-6

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one

Cat. No.: B13144052
CAS No.: 2718-77-6
M. Wt: 439.5 g/mol
InChI Key: ITFOFRBMZFRAFD-QEYUTVSCSA-N
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Description

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzoxazole ring, a thiazole ring, and an aniline derivative

Preparation Methods

The synthesis of (5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethylbenzoxazole with an appropriate thiazole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to various substituted products.

Scientific Research Applications

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one can be compared with other similar compounds, such as:

    Benzoxazole derivatives: These compounds share the benzoxazole ring and exhibit similar chemical reactivity and biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring also show comparable properties and applications.

    Aniline derivatives: These compounds have the aniline moiety and are studied for their diverse chemical and biological properties.

Properties

CAS No.

2718-77-6

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C26H21N3O2S/c1-2-28-21-15-9-10-16-22(21)31-24(28)18-17-23-25(30)27-26(32-23)29(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18H,2H2,1H3/b23-17+,24-18-

InChI Key

ITFOFRBMZFRAFD-QEYUTVSCSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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